trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
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Description
Trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀F₃NO₄ and its molecular weight is 359.34. The purity is usually 95%.
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Biological Activity
trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS No. 169248-97-9) is a synthetic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C17H20F3NO4
- Molecular Weight: 359.34 g/mol
- Solubility: Moderately soluble in water (0.0609 mg/ml) .
- Log P (octanol-water partition coefficient): 2.92 to 4.51, indicating moderate lipophilicity .
The compound's structure suggests it may interact with various biological targets, particularly in the central nervous system and metabolic pathways. Its pyrrolidine core is known for its ability to modulate receptor activity, which can influence neurotransmitter systems and metabolic functions.
Potential Targets:
- Dopamine Receptors: Similar compounds have been shown to exhibit activity at dopamine receptors, influencing pathways related to mood and cognition .
- Retinol-Binding Protein 4 (RBP4): Antagonists of RBP4 have been linked to altered retinol metabolism, which could have implications for conditions like age-related macular degeneration .
In Vitro Studies
Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activity. For instance, structural analogs have demonstrated:
- Antagonistic effects on RBP4 , leading to reduced plasma levels of retinol and potential therapeutic benefits in ocular diseases .
- Neurotransmitter modulation , particularly influencing dopamine pathways, which could be beneficial in treating psychiatric disorders .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of similar compounds:
- Rodent Models: Studies showed that certain analogs significantly reduced serum RBP4 levels and improved metabolic outcomes .
- Behavioral Assessments: Compounds targeting dopamine receptors have been evaluated for their effects on behavior, demonstrating potential in alleviating symptoms of depression and anxiety .
Case Studies
- Case Study on RBP4 Antagonism:
- Dopamine Receptor Modulation:
Safety and Toxicology
The compound is classified as an irritant, with various precautionary measures recommended during handling due to potential hazards associated with exposure .
Toxicological Data:
Properties
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPWTFROWHGSC-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937613 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169248-97-9 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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